LY 233053

Catalog No.
S533970
CAS No.
125546-04-5
M.F
C8H13N5O2
M. Wt
211.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY 233053

CAS Number

125546-04-5

Product Name

LY 233053

IUPAC Name

(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

InChI

InChI=1S/C8H13N5O2/c14-8(15)6-3-5(1-2-9-6)4-7-10-12-13-11-7/h5-6,9H,1-4H2,(H,14,15)(H,10,11,12,13)/t5-,6+/m0/s1

InChI Key

FAAVTENFCLADRE-NTSWFWBYSA-N

SMILES

C1CNC(CC1CC2=NNN=N2)C(=O)O

Solubility

Soluble in DMSO

Synonyms

4-((2H-tetrazol-5-yl)methyl)piperidine-2-carboxylic acid, 4-(2H-tetrazol-5-ylmethyl)-2-piperidinecarboxylic acid, LY 233053, LY 235723, LY-235723

Canonical SMILES

C1CNC(CC1CC2=NNN=N2)C(=O)O

Isomeric SMILES

C1CN[C@H](C[C@H]1CC2=NNN=N2)C(=O)O

Description

The exact mass of the compound 4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid is 211.1069 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Pipecolic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LY 233053 is a chemical compound with the molecular formula C₈H₁₃N₅O₂ and a CAS number of 125546-04-5. It is classified as a selective antagonist of the metabotropic glutamate receptor subtype 2, which plays a significant role in various neurological processes. This compound has garnered attention for its potential therapeutic applications in treating conditions such as anxiety, depression, and other neuropsychiatric disorders due to its ability to modulate glutamatergic neurotransmission .

, typical for compounds with amine and carboxylic acid functional groups. These reactions include:

  • Acylation: The introduction of acyl groups to form derivatives.
  • Alkylation: The addition of alkyl groups, which can modify the compound's biological activity.
  • Hydrolysis: The breakdown of the compound in the presence of water, which can lead to the formation of simpler molecules.

These reactions are essential for understanding the compound's reactivity and potential modifications that could enhance its pharmacological properties .

The primary biological activity of LY 233053 is its role as a selective antagonist at metabotropic glutamate receptors. This action can lead to:

  • Reduction of excitatory neurotransmission: By inhibiting these receptors, LY 233053 may decrease excessive neuronal firing associated with various psychiatric disorders.
  • Potential anxiolytic and antidepressant effects: Research suggests that modulation of glutamate signaling can alleviate symptoms of anxiety and depression, making LY 233053 a candidate for further study in these areas .

The synthesis of LY 233053 typically involves several steps:

  • Starting Materials: The synthesis begins with readily available amino acids or amines.
  • Reactions: Key reactions may include condensation reactions to form amide bonds, followed by cyclization steps to form the final structure.
  • Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product with high purity.

The synthetic route is crucial for producing LY 233053 efficiently while maintaining its biological activity .

LY 233053 is primarily researched for its potential applications in:

  • Neuroscience: As a tool compound for studying glutamate receptor pathways and their implications in neuropsychiatric disorders.
  • Pharmaceutical Development: Investigated as a lead compound for developing new treatments for anxiety and depression.
  • Research Tool: Used in experimental settings to elucidate the roles of metabotropic glutamate receptors in various biological systems .

Studies on LY 233053 have focused on its interactions with various biological targets:

  • Metabotropic Glutamate Receptors: Its primary interaction is with subtype 2 receptors, where it acts as an antagonist.
  • Neurotransmitter Systems: Research indicates that LY 233053 can influence other neurotransmitter systems indirectly by modulating glutamate signaling.

Several compounds exhibit structural or functional similarities to LY 233053. Here are some notable examples:

Compound NameStructureUnique Features
LY 354740C₉H₁₃N₄O₂A selective agonist at metabotropic glutamate receptor subtype 2, contrasting LY 233053's antagonistic role.
MPEPC₁₈H₁₉N₃O₃SA selective antagonist with broader receptor selectivity, used primarily in research related to anxiety and cognition.
PHCCCC₁₂H₁₅N₃O₂Another selective positive allosteric modulator at metabotropic glutamate receptor subtype 3, highlighting different modulation strategies.

Uniqueness

LY 233053 is unique due to its specific antagonistic action on metabotropic glutamate receptor subtype 2, distinguishing it from other compounds that may act as agonists or have broader receptor profiles. This specificity may provide advantages in targeting particular neurological pathways without affecting other aspects of neurotransmission .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

211.10692467 g/mol

Monoisotopic Mass

211.10692467 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

LY233053

Dates

Modify: 2023-08-15
1: Madden KP, Clark WM, Kochhar A, Zivin JA. Efficacy of LY233053, a competitive glutamate antagonist, in experimental central nervous system ischemia. J Neurosurg. 1992 Jan;76(1):106-10. PubMed PMID: 1727148.
2: Schoepp DD, Ornstein PL, Leander JD, Lodge D, Salhoff CR, Zeman S, Zimmerman DM. Pharmacological characterization of LY233053: a structurally novel tetrazole-substituted competitive N-methyl-D-aspartic acid antagonist with a short duration of action. J Pharmacol Exp Ther. 1990 Dec;255(3):1301-8. PubMed PMID: 2148188.
3: Ornstein PL, Schoepp DD, Leander JD, Wong T, Zimmerman DM, Lodge D. LY233053: a structurally novel, potent and selective competitive N-methyl-D-aspartate receptor antagonist. Prog Clin Biol Res. 1990;361:429-33. PubMed PMID: 2149764.

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